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Compound of Interest

Compound Name: NGR peptide (Trifluoroacetate)

Cat. No.: B8068993 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

development and evaluation of NGR peptide-targeted liposomes for drug delivery. The

information is intended to guide researchers in the formulation, characterization, and testing of

these targeted nanocarriers for pre-clinical applications.

Introduction
The Asn-Gly-Arg (NGR) peptide motif is a well-established ligand for targeting aminopeptidase

N (CD13), a receptor often overexpressed on the surface of tumor cells and angiogenic blood

vessels.[1][2][3][4][5] This specificity makes the NGR peptide an attractive candidate for

directing drug-loaded liposomes to the tumor microenvironment, thereby enhancing therapeutic

efficacy and reducing off-target side effects. Both linear and cyclic forms of the NGR peptide

have been utilized, with cyclic versions often exhibiting higher binding affinity. These notes will

focus on the practical aspects of creating and testing doxorubicin-loaded, NGR-targeted

liposomes.

Data Presentation
Table 1: Physicochemical Properties of NGR-Modified
Liposomes
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Formulation
Average
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Drug
Encapsulation
Efficiency (%)

Non-targeted

Liposomes
110 ± 15 0.15 ± 0.05 -21.7 ± 5.4 >90

NGR-Liposomes 120 ± 20 0.18 ± 0.06 -18.5 ± 6.2 >90

Doxorubicin-

loaded NGR-

Liposomes

130 ± 25 0.20 ± 0.07 -15.3 ± 7.1 ~95

Data are presented as mean ± standard deviation and are compiled from typical values

reported in the literature. Actual results may vary depending on the specific lipids, drug, and

preparation methods used.

Table 2: In Vitro Cellular Uptake in CD13-Positive (HT-
1080) vs. CD13-Negative (MCF-7) Cells

Formulation Cell Line
Cellular Uptake (Mean
Fluorescence Intensity)

Free Doxorubicin HT-1080 150 ± 30

Free Doxorubicin MCF-7 140 ± 25

Doxorubicin-loaded Liposomes HT-1080 350 ± 50

Doxorubicin-loaded Liposomes MCF-7 330 ± 45

Doxorubicin-loaded NGR-

Liposomes
HT-1080 850 ± 100

Doxorubicin-loaded NGR-

Liposomes
MCF-7 380 ± 60

Data are representative of flow cytometry analysis after a 4-hour incubation period. Values are

arbitrary fluorescence units (AFU).
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Table 3: In Vivo Tumor Growth Inhibition in a Xenograft
Mouse Model (e.g., HT-1080)

Treatment Group
Tumor Volume at Day 21
(mm³)

Tumor Growth Inhibition
(%)

Saline Control 1500 ± 250 0

Free Doxorubicin 900 ± 180 40

Doxorubicin-loaded Liposomes 600 ± 120 60

Doxorubicin-loaded NGR-

Liposomes
250 ± 80 83

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative

to the saline control group.

Experimental Protocols
Protocol 1: Preparation of NGR-Peptide Conjugated
Liposomes
This protocol describes the preparation of NGR-targeted liposomes using the thin-film hydration

method followed by extrusion.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]

(DSPE-PEG2000-Mal)

NGR peptide (with a terminal cysteine for conjugation)

Chloroform
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Methanol

Citrate buffer (300 mM, pH 4.0)

HEPES buffered saline (HBS; 10 mM HEPES, 150 mM NaCl, pH 7.4)

Rotary evaporator

Extruder with polycarbonate membranes (100 nm pore size)

Water bath

Procedure:

Lipid Film Formation:

Dissolve DPPC, cholesterol, and DSPE-PEG2000-Mal in a chloroform:methanol (2:1, v/v)

mixture in a round-bottom flask. A typical molar ratio is 55:40:5.

Attach the flask to a rotary evaporator and remove the organic solvent under reduced

pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).

A thin, uniform lipid film should form on the inner surface of the flask.

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with citrate buffer (300 mM, pH 4.0) by rotating the flask in a water

bath set to a temperature above the lipid phase transition temperature (e.g., 60°C) for 1

hour. This will form multilamellar vesicles (MLVs).

Extrusion:

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an

extruder equipped with a 100 nm polycarbonate membrane.
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Perform at least 10 passes to ensure a homogenous size distribution. The extrusion

should be done at a temperature above the lipid phase transition temperature.

Peptide Conjugation:

Adjust the pH of the extruded liposome suspension to 7.0-7.5 with a suitable buffer (e.g., 1

M NaOH).

Dissolve the NGR peptide (with a terminal cysteine) in HBS.

Add the NGR peptide solution to the liposome suspension at a molar ratio of

approximately 1:100 (peptide:DSPE-PEG2000-Mal).

Incubate the mixture overnight at room temperature with gentle stirring to allow for the

maleimide-thiol reaction to occur.

Remove unconjugated peptide by dialysis or size exclusion chromatography.

Protocol 2: Doxorubicin Loading into NGR-Liposomes
using a pH Gradient
This protocol details the active loading of doxorubicin into the prepared NGR-liposomes.

Materials:

NGR-conjugated liposomes (prepared in citrate buffer, pH 4.0)

Doxorubicin hydrochloride solution (e.g., 2 mg/mL in saline)

Sodium carbonate solution (1 M)

Sephadex G-50 column

Phosphate buffered saline (PBS, pH 7.4)

Procedure:

Establishment of pH Gradient:
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The NGR-liposomes prepared in citrate buffer (pH 4.0) have an acidic interior.

Exchange the external buffer of the liposome suspension to a neutral pH buffer (e.g., HBS,

pH 7.4) using a Sephadex G-50 column. This creates a transmembrane pH gradient.

Drug Loading:

Add the doxorubicin hydrochloride solution to the liposome suspension. A typical drug-to-

lipid ratio is 1:10 (w/w).

Incubate the mixture at a temperature above the lipid phase transition temperature (e.g.,

60°C) for 30-60 minutes with gentle stirring. The uncharged doxorubicin will cross the lipid

bilayer and become protonated and trapped in the acidic core of the liposome.

Removal of Unencapsulated Drug:

Separate the doxorubicin-loaded liposomes from the free, unencapsulated drug using a

Sephadex G-50 column equilibrated with PBS (pH 7.4).

Determination of Encapsulation Efficiency:

Disrupt a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-

100).

Measure the doxorubicin concentration using a spectrophotometer (absorbance at 480

nm) or a fluorometer.

Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of

drug used) x 100%.

Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of NGR-targeted

liposomes on cancer cells using a standard MTT assay.

Materials:

CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cancer cell lines
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Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

96-well plates

Free doxorubicin, doxorubicin-loaded liposomes, and doxorubicin-loaded NGR-liposomes

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding:

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.

Treatment:

Prepare serial dilutions of the free drug and liposomal formulations in cell culture medium.

Remove the old medium from the wells and add 100 µL of the different treatment

solutions. Include wells with untreated cells as a control.

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

After the incubation period, add 10 µL of MTT solution to each well and incubate for

another 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the cell viability as: (Absorbance of treated cells / Absorbance of control cells) x

100%.

Plot the cell viability against the drug concentration to determine the IC50 value (the

concentration of drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of NGR-

targeted liposomes in a xenograft mouse model. All animal experiments must be conducted in

accordance with institutional guidelines and approved by an ethics committee.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

CD13-positive tumor cells (e.g., HT-1080)

Saline, free doxorubicin, doxorubicin-loaded liposomes, and doxorubicin-loaded NGR-

liposomes

Calipers for tumor measurement

Procedure:

Tumor Inoculation:

Subcutaneously inject approximately 5 x 10^6 tumor cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Treatment:

Randomly divide the mice into treatment groups (e.g., saline, free doxorubicin,

doxorubicin-loaded liposomes, doxorubicin-loaded NGR-liposomes). A typical group size is
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5-8 mice.

Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and

schedule (e.g., 5 mg/kg doxorubicin equivalent, once a week for three weeks).

Tumor Measurement:

Measure the tumor dimensions with calipers every 2-3 days.

Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

Data Analysis:

Plot the mean tumor volume for each group over time.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., histology, immunohistochemistry).

Calculate the tumor growth inhibition for each treatment group relative to the control

group.
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Caption: NGR peptide-mediated targeting and drug delivery pathway.
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Caption: General experimental workflow for developing NGR-liposomes.
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Caption: Logical relationship of components for improved therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for NGR Peptide-
Targeted Liposome Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068993#using-ngr-peptide-for-targeted-liposome-
drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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